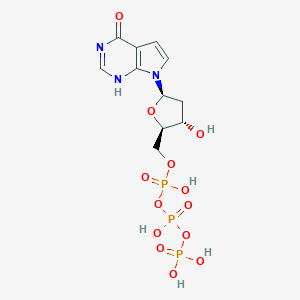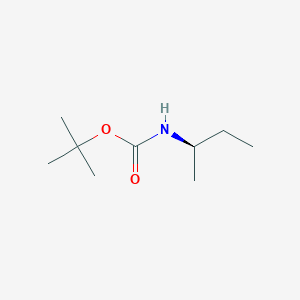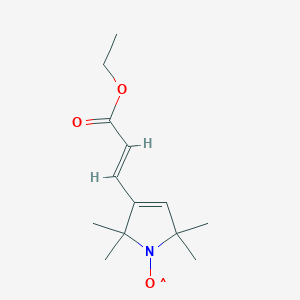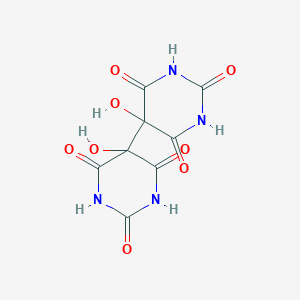
7-Deaza-2'-deoxyinosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Deaza-2'-deoxyinosine triphosphate (7-ddITP) is a modified nucleoside triphosphate that has gained significant attention in the field of molecular biology and biochemistry. This modified nucleotide has unique properties that make it an attractive tool for various applications, including DNA sequencing, polymerase chain reaction (PCR), and other molecular biology techniques.
Mecanismo De Acción
The mechanism of action of 7-Deaza-2'-deoxyinosine triphosphate involves its incorporation into the growing DNA strand during DNA synthesis. Once incorporated, it functions as a reversible terminator, which prevents further extension of the DNA strand. This property is essential for accurate DNA sequencing and other molecular biology techniques.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-Deaza-2'-deoxyinosine triphosphate are not well understood. However, studies have shown that it can inhibit the activity of DNA polymerase and other enzymes involved in DNA synthesis. It has also been shown to induce DNA damage and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Deaza-2'-deoxyinosine triphosphate in lab experiments is its ability to improve the accuracy and sensitivity of DNA sequencing and other molecular biology techniques. It also allows for the selective incorporation of the modified nucleotide into the growing DNA strand, which can be useful for various applications. However, one of the limitations of using 7-Deaza-2'-deoxyinosine triphosphate is its high cost compared to other nucleotides.
Direcciones Futuras
There are several future directions for 7-Deaza-2'-deoxyinosine triphosphate research, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its role in DNA repair and replication. Additionally, further studies are needed to understand the biochemical and physiological effects of 7-Deaza-2'-deoxyinosine triphosphate and its potential applications in various fields of research.
Conclusion
In conclusion, 7-Deaza-2'-deoxyinosine triphosphate is a modified nucleoside triphosphate that has several scientific research applications, including DNA sequencing, PCR, and other molecular biology techniques. Its unique properties make it an attractive tool for various applications, and its potential as an anticancer agent and its role in DNA repair and replication are areas of future research. However, its high cost compared to other nucleotides is a limitation that needs to be addressed.
Métodos De Síntesis
7-Deaza-2'-deoxyinosine triphosphate can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. The most commonly used method for synthesizing 7-Deaza-2'-deoxyinosine triphosphate is chemical synthesis, which involves the use of various reagents and solvents to produce the desired product.
Aplicaciones Científicas De Investigación
7-Deaza-2'-deoxyinosine triphosphate has several scientific research applications, including DNA sequencing, PCR, and other molecular biology techniques. In DNA sequencing, 7-Deaza-2'-deoxyinosine triphosphate is used as a reversible terminator, which allows for the accurate detection of nucleotide incorporation during the sequencing process. In PCR, 7-Deaza-2'-deoxyinosine triphosphate is used as a substrate for DNA polymerase, which allows for the selective incorporation of the modified nucleotide into the growing DNA strand.
Propiedades
Número CAS |
136120-28-0 |
|---|---|
Nombre del producto |
7-Deaza-2'-deoxyinosine triphosphate |
Fórmula molecular |
C11H16N3O13P3 |
Peso molecular |
491.18 g/mol |
Nombre IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N3O13P3/c15-7-3-9(14-2-1-6-10(14)12-5-13-11(6)16)25-8(7)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,15H,3-4H2,(H,20,21)(H,22,23)(H,12,13,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
Clave InChI |
QLCZUJVRPNFETQ-DJLDLDEBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=CC3=C2NC=NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
7-deaza-2'-deoxyinosine triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)


![4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B145684.png)